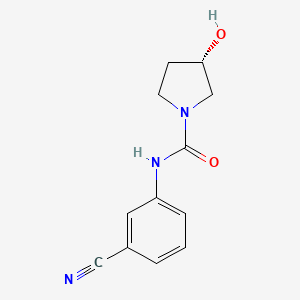![molecular formula C14H19NO2 B14195773 (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile CAS No. 922735-31-7](/img/structure/B14195773.png)
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is an organic compound with a complex structure that includes a hydroxy group, a nitrile group, and a methoxy group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile typically involves multiple steps. One common method is the reaction of 2,4,6-trimethylbenzyl alcohol with a suitable butanenitrile derivative under specific conditions. The reaction often requires the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-Hydroxy-4-[(2,4,6-dimethylphenyl)methoxy]butanenitrile
- (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)ethoxy]butanenitrile
Uniqueness
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
922735-31-7 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile |
InChI |
InChI=1S/C14H19NO2/c1-10-6-11(2)14(12(3)7-10)9-17-8-13(16)4-5-15/h6-7,13,16H,4,8-9H2,1-3H3/t13-/m0/s1 |
Clave InChI |
YQQBNUMMGVARHK-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)COC[C@H](CC#N)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)COCC(CC#N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


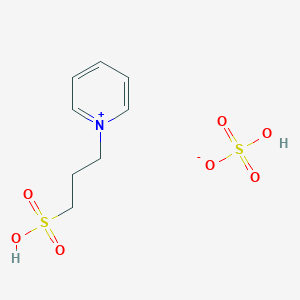
![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)
![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
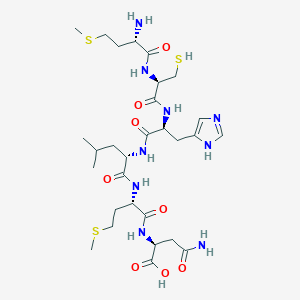



![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
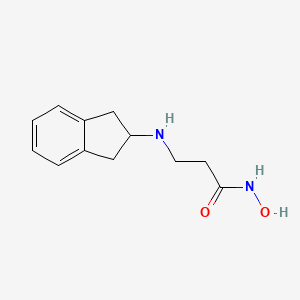
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
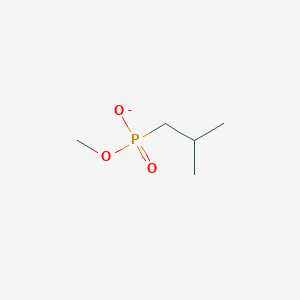
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
